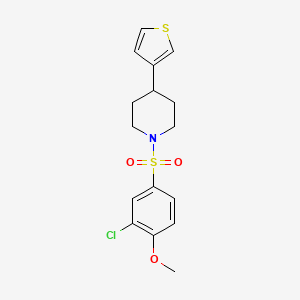

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S2/c1-21-16-3-2-14(10-15(16)17)23(19,20)18-7-4-12(5-8-18)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZGJRNRHSHUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chloride and a base.

Chloromethoxyphenyl Substitution: The final step involves the substitution of the chloromethoxyphenyl group onto the piperidine ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: The thiophene group can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene, sulfonyl, or chloromethoxyphenyl groups.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, such as the synthesis of specialty chemicals or intermediates.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and chloromethoxyphenyl groups can participate in π-π stacking or hydrophobic interactions. These interactions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide-linked piperidines are heavily influenced by substituents on both the aromatic ring and the piperidine core. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances electron-withdrawing (Cl) and donating (OMe) effects, which may optimize receptor binding compared to purely electron-deficient (e.g., 4-chlorophenyl in ) or electron-rich (e.g., 4-methoxyphenyl in ) analogs.

- Thiophene vs. Aryl Substituents : The thiophen-3-yl group at C4 introduces a heteroaromatic ring, which may enhance π-stacking interactions in biological targets compared to purely phenyl-substituted analogs (e.g., compounds in ).

Biological Activity

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that belongs to the class of sulfonyl piperidines, which are recognized for their potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396886-41-1 |

| Molecular Formula | C₁₆H₁₈ClN₃O₃S₂ |

| Molecular Weight | 371.9 g/mol |

The compound features a sulfonyl group attached to a piperidine ring, with a thiophene moiety that may enhance its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and thiophene groups contribute to its binding affinity, potentially modulating enzyme activity and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurological disorders. The IC50 values for some related compounds ranged from 0.63 µM to 2.14 µM, indicating potent enzyme inhibition . This suggests that this compound may possess similar inhibitory capabilities.

Binding Affinity Studies

In silico studies have shown that the compound can bind effectively to bovine serum albumin (BSA), which is indicative of its potential pharmacokinetic properties. The binding interactions suggest a favorable profile for drug development .

Case Studies

- Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited varying degrees of effectiveness against different bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition : A study focused on the synthesis of sulfonamide derivatives demonstrated their efficacy as urease inhibitors, with some compounds showing IC50 values significantly lower than those of standard inhibitors. This underscores the potential of the sulfonamide functionality in developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.